REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH2:9][OH:10])[CH:3]=1.[O-:11][Mn](=O)(=O)=O.[K+:16]>CC(C)=O>[K+:16].[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([C:9]([O-:11])=[O:10])[CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC(=C1)C)CO
|
Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 40° C. for 2 h before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered over a sintered glass funnel
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to dryness
|
Type
|
WASH
|
Details
|
the remaining solid is washed with water
|
Type
|
CUSTOM
|
Details
|
dried under HV
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[K+].BrC1=CC(=NC(=C1)C)C(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.91 g | |
YIELD: CALCULATEDPERCENTYIELD | 116% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |